![molecular formula C9H9NO5 B068393 1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol CAS No. 159873-64-0](/img/structure/B68393.png)

1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol

Overview

Description

Synthesis Analysis

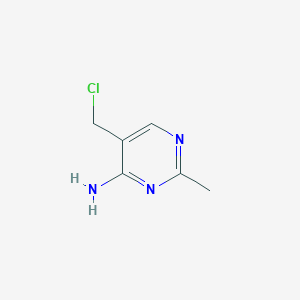

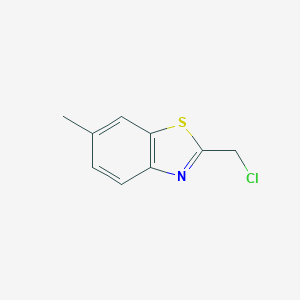

The synthesis of substituted 2-(6-nitrobenzo[1,3]dioxol-5-yl)-1-aryl ethanols and 2-(6-nitrobenzo[1,3]dioxol-5-yl)-propionic acid ethyl esters involves the reaction of 5-chloromethyl-6-nitrobenzo[1,3]dioxole with various aromatic carbonyl and α-carbonyl ester derivatives using the tetrakis(dimethylamino)ethylene (TDAE) methodology (Amiri-Attou et al., 2005).

Molecular Structure Analysis

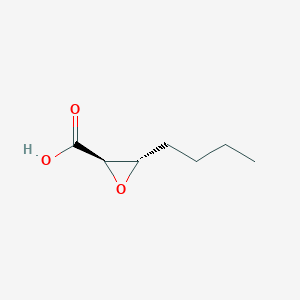

The molecular structure and vibrational frequencies, electronic absorption maximum wavelengths in gas phase and ethanol solvent, HOMO–LUMO, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analyses of related nitro compounds have been investigated using DFT/B3LYP method with 6-31G(d) basis set, providing insights into their electronic properties and reactivity patterns (Gökce et al., 2014).

Chemical Reactions and Properties

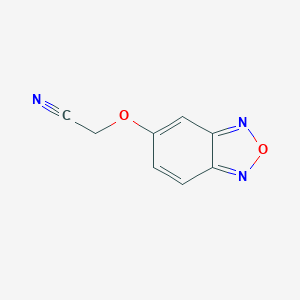

Chemical reactions involving nitrobenzodioxoles, such as 1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol, often involve complex mechanisms. For instance, the photochemical reaction mechanisms of 2-nitrobenzyl compounds, including 2-nitrobenzyl alcohols, form 2-nitroso hydrates by dual proton transfer, indicating the complexity and the range of reactions these compounds can undergo (Gáplovský et al., 2005).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, of this compound, are crucial for its application in various fields. While specific data for this compound may not be directly available, studies on similar nitro compounds provide a baseline for understanding the behavior of such chemicals under different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity with different chemical agents, stability under various conditions, and potential for forming derivatives, are essential aspects of this compound. Research indicates that nitro compounds can undergo various reactions, including nitroso formation, reduction, and coupling reactions, which can significantly alter their chemical behavior and applications (Singh et al., 2003).

Scientific Research Applications

Functionalization of 6-Nitrobenzo[1,3]dioxole with Carbonyl Compounds : A study described the synthesis of substituted 2-(6-nitrobenzo[1,3]dioxol-5-yl)-1-aryl ethanols and 2-(6-nitrobenzo[1,3]dioxol-5-yl)-propionic acid ethyl esters from the reaction of 5-chloromethyl-6-nitrobenzo[1,3]dioxole with various aromatic carbonyl and α-carbonyl ester derivatives using the TDAE methodology (Amiri-Attou, Terme, & Vanelle, 2005).

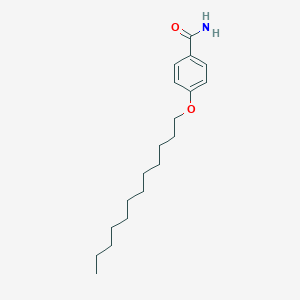

Design, Structural and Spectroscopic Elucidation of New Nitroaromatic Carboxylic Acids and Semicarbazones : This research included the synthesis and characterization of four new nitroaromatic compounds with evaluations on their in vitro ability to inhibit the growth of Leishmania infantum. This study highlighted the biological activity related to the presence of the electroactive nitro group in these compounds (Dias et al., 2015).

Structural Investigations into the β-Effect of Pentavalent Silicon : This study involved the preparation of ester and ether derivatives of 2-[(8-dimethylaminonaphthalen-1-yl)dimethylsilanyl]ethanol as part of understanding the β-effect of pentavalent silicon. The derivatives demonstrated partial distortion of silicon toward a trigonal bipyramidal geometry, contributing to insights on structural chemistry (Spiniello & White, 2008).

Safety and Hazards

properties

IUPAC Name |

1-(6-nitro-1,3-benzodioxol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-5(11)6-2-8-9(15-4-14-8)3-7(6)10(12)13/h2-3,5,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHJMDARCOIYCHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448825 | |

| Record name | 1-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

159873-64-0 | |

| Record name | 1-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methoxy-1H-pyrrolo[2,3-C]pyridine](/img/structure/B68310.png)

![2-amino-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B68326.png)

![2-[5-(3-Chlorophenyl)sulfanyl-1,2-dimethylimidazol-4-yl]propanoic acid](/img/structure/B68343.png)

![2-Methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B68346.png)

![2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid](/img/structure/B68350.png)